molecular formula C8H5BrN2O B598036 7-Bromo-1,8-naphthyridin-4(1H)-one CAS No. 1198413-17-0

7-Bromo-1,8-naphthyridin-4(1H)-one

Cat. No.: B598036
CAS No.: 1198413-17-0
M. Wt: 225.045
InChI Key: PEXOJPNXNILGIR-UHFFFAOYSA-N
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Description

7-Bromo-1,8-naphthyridin-4(1H)-one is a halogenated derivative of the 1,8-naphthyridinone scaffold, a bicyclic heteroaromatic system with two fused pyridine rings. The bromine substituent at the 7-position introduces distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. This compound is structurally characterized by a ketone group at position 4 and a bromine atom at position 7, which enhances its reactivity in cross-coupling reactions and influences its interactions with biological targets . Its synthesis typically involves halogenation of the parent 1,8-naphthyridinone core using reagents like N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr₃) under controlled conditions .

Properties

IUPAC Name

7-bromo-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXOJPNXNILGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704801
Record name 7-Bromo-1,8-naphthyridin-4(1H)-one
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Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198413-17-0
Record name 7-Bromo-1,8-naphthyridin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198413-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview

7-Bromo-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a larger class of naphthyridine derivatives, which are known for their diverse biological properties, including antimicrobial and anticancer activities.

This compound can be synthesized through various methods, including bromination of precursor naphthyridine compounds. The typical synthetic route involves the use of bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom into the naphthyridine structure. This modification is crucial as it influences the compound's reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of naphthyridines can induce apoptosis in various cancer cell lines. For instance, a study on related compounds demonstrated that certain naphthyridine derivatives displayed IC50 values ranging from 1.47 to 7.88 μM against human breast cancer cells (MCF7) .

The mechanism of action often involves the induction of programmed cell death and cell cycle arrest at specific phases (G0/G1 and G2), which are critical for inhibiting tumor growth . The presence of the bromine atom in this compound may enhance its interaction with cellular targets, leading to increased potency compared to non-brominated analogs.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Various studies have reported that naphthyridine derivatives possess good antibacterial and antifungal activities. For example, compounds with similar structures have demonstrated effectiveness against a range of pathogens, including resistant strains of bacteria .

The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. Below is a summary table highlighting key differences in biological activity among selected naphthyridine derivatives:

CompoundIC50 (μM)Activity TypeNotes
This compoundTBDAnticancerPotentially more active due to bromine substitution
6-Bromo-1,8-naphthyridin-4(1H)-oneTBDAnticancerSimilar structure; less studied
2-Phenyl-7-methyl-1,8-naphthyridine6.53 - 3.19AnticancerEffective against MCF7 cells
Aaptamine Derivatives19.34 - 30.13AnticancerHigher activity than parent compound

Case Studies

Several studies have focused on the biological activity of naphthyridine derivatives:

  • Anticancer Efficacy : A study evaluating a series of new naphthyridine derivatives found that some showed IC50 values significantly lower than standard chemotherapeutics like staurosporine, indicating potential as effective anticancer agents .
  • Mechanistic Insights : Research has elucidated that certain naphthyridine compounds can induce apoptosis through caspase activation and PARP cleavage, critical pathways in cancer therapy .
  • Antimicrobial Properties : Another study highlighted the antibacterial efficacy of various naphthyridine derivatives against Gram-positive and Gram-negative bacteria, reinforcing their potential as therapeutic agents against infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,8-naphthyridinone scaffold is versatile, with modifications at positions 2, 3, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of 7-bromo-1,8-naphthyridin-4(1H)-one with key analogues:

Halogenated Derivatives

Compound Substituent(s) Key Properties/Applications
This compound Br at position 7 Enhanced electrophilicity due to bromine’s electron-withdrawing effect; used in Suzuki-Miyaura cross-coupling for functionalization. Exhibits potential as a precursor for anticancer agents .
6-Bromo-1,8-naphthyridin-4(1H)-one Br at position 6 Positional isomer with distinct reactivity. Used in synthesizing 6-substituted derivatives for antibiotic modulation (e.g., with norfloxacin) . Lower yield (23.6%) reported in synthesis compared to 7-bromo derivatives .
7-Chloro-1,8-naphthyridin-4(1H)-one Cl at position 7 Smaller halogen atom reduces steric hindrance, improving solubility. Demonstrated in intermediates for antitubulin agents (e.g., HKL-1 derivatives) . Less lipophilic than bromo analogues, affecting membrane permeability .
6,7-Dibromo-1,8-naphthyridin-4(1H)-one Br at positions 6 and 7 Increased molecular weight (305.95 g/mol) and lipophilicity. Limited data on biological activity, but dual halogenation may enhance DNA-binding affinity in chemotherapeutic contexts .

Methyl and Functionalized Derivatives

Compound Substituent(s) Key Properties/Applications
7-Methyl-1,8-naphthyridin-4(1H)-one CH₃ at position 7 Electron-donating methyl group improves metabolic stability. Used as a building block for CB2 receptor agonists and antimitotic agents (e.g., HKL-1) . Lower reactivity in cross-coupling vs. bromo derivatives .
3-(1,3,4-Oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one Oxadiazole at position 3 Hybrid structure with oxadiazole enhances hydrogen-bonding capacity and ATR/CHK1 inhibition. Compounds 6e and 6h (with 4-methylsulfonylphenyl groups) showed cisplatin-sensitizing effects in HCT116 cells .
5-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one CH₃ at position 5 Saturated ring reduces aromaticity, increasing solubility. Used in agrochemicals and fine chemicals due to tunable reactivity .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Select 1,8-Naphthyridinones

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications
This compound 225.04 Not reported ~80%* Anticancer precursors
6-Bromo-1,8-naphthyridin-4(1H)-one 225.04 Not reported 23.6 Antibiotic adjuvants
7-Methyl-1,8-naphthyridin-4(1H)-one 160.17 Not reported >70% CB2 receptor modulators
6h (Oxadiazole derivative) 407.29 300–301 59.2 Cisplatin sensitizers

*Estimated based on analogous bromination yields .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for introducing bromine at the 7-position of 1,8-naphthyridin-4(1H)-one?

  • Methodological Answer : Bromination of 1,8-naphthyridin-4(1H)-one derivatives can be achieved via two primary routes:

Phosphorus Oxychloride/Bromide (POBr₃) : Heating the parent compound with POBr₃ at 145°C yields 4-bromo-1,8-naphthyridine (75% yield) .

N-Bromosuccinimide (NBS) : Bromination of 7-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one using NBS in chloroform achieves 80% yield of the 7-bromo derivative .

  • Key Considerations : POBr₃ is preferred for high-temperature stability, while NBS is suitable for substrates sensitive to harsh conditions.

Q. Which analytical techniques are critical for confirming the structure of 7-bromo-1,8-naphthyridin-4(1H)-one derivatives?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Used to confirm molecular ion peaks (e.g., m/z 426 M⁺ for a brominated derivative) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • ¹H/¹³C NMR : Assigns regioselectivity of bromine substitution and confirms hydrogen environments (e.g., aromatic proton shifts in derivatives) .

Q. How does bromine substitution influence reactivity in subsequent functionalization reactions?

  • Methodological Answer : Bromine at the 7-position acts as a directing group for electrophilic substitution. For example:

  • Alkylation : Treatment of 7-bromo-2-phenyl-1,8-naphthyridin-4(1H)-one with NaH/Me₂SO, followed by ethyl iodide, introduces an ethoxy group at the 5-position (32% yield) .
  • Thiolation : Reaction of 7-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one with NaSH in ethanol yields a thioxo derivative (91% yield) .

Advanced Research Questions

Q. How can regioselective dibromination of 1,8-naphthyridin-4(1H)-one derivatives be optimized?

  • Methodological Answer : Sequential bromination requires precise control:

  • First Bromination : Use POBr₃ at 140°C for 4 hours to introduce bromine at the 4-position (70% yield) .
  • Second Bromination : Adjust stoichiometry and temperature to target the 7-position, avoiding over-bromination.
    • Data Contradiction : While POBr₃ typically brominates the 4-position, competing pathways (e.g., 7-bromo byproducts) may arise due to steric effects .

Q. What strategies mitigate byproduct formation during bromination of dihydro-naphthyridinone substrates?

  • Methodological Answer :

  • Solvent Selection : Chloroform minimizes side reactions with NBS compared to polar solvents .
  • Purification : Column chromatography or recrystallization (e.g., light brown crystals of 8d in 76% yield after cooling) .
    • Case Study : Contradictory yields in dibromination (70% vs. 80%) highlight the need for substrate-specific optimization .

Q. How can this compound be leveraged to design bioactive derivatives?

  • Methodological Answer :

  • Sonochemical Synthesis : React brominated cores with morpholine or diethylamine in DMF/POCl₃ to introduce aminomethyl groups (e.g., 2c and 2d derivatives) .
  • Cytotoxicity Screening : Derivatives like 6-(aryl)-4-(7-methyl-4-oxo-2-phenyl-1,8-naphthyridin-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile show activity against MCF7 cells (IC₅₀ data recommended for follow-up) .

Q. What mechanistic insights explain the thermal rearrangement of pyrido[1,2-a]pyrimidines to 1,8-naphthyridinones?

  • Methodological Answer :

  • Thermal Conditions : Heating 2-benzyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in Dowtherm at 220°C induces a [1,5]-sigmatropic shift, yielding 2-benzyl-7-methyl-1,8-naphthyridin-4(1H)-one (42% yield) .
  • Kinetic Control : Higher temperatures (263°C) reduce yields (15%), favoring decomposition pathways .

Q. How do conflicting reports on bromination efficiency inform experimental design?

  • Methodological Answer :

  • Variable Analysis : Compare POBr₃ (145°C, 75% yield) vs. NBS (room temperature, 80% yield) to assess substrate stability.
  • Byproduct Profiling : Use HPLC or TLC to identify intermediates (e.g., dibrominated species or dehydrohalogenation products) .

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